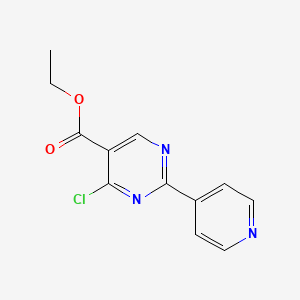

Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-chloro-2-pyridin-4-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-7-15-11(16-10(9)13)8-3-5-14-6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGXCAJGZVCTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647982 | |

| Record name | Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204394-36-5 | |

| Record name | Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 4-chloropyrimidine-5-carboxylic acid with pyridine-4-boronic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is carried out in an organic solvent such as ethanol, with a base like potassium carbonate to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The pyridine and pyrimidine rings can be subjected to oxidation or reduction reactions to modify their electronic properties.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted derivatives.

Oxidation Products: Oxidized forms of the pyridine or pyrimidine rings.

Reduction Products: Reduced forms of the pyridine or pyrimidine rings.

Scientific Research Applications

Scientific Research Applications

Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate is used in several scientific research applications:

- Medicinal Chemistry The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

- Biological Studies It is used in research to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

- Materials Science The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

The biological activity of ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate can be attributed to its ability to bind to specific biological targets. Molecular docking studies suggest that modifications to the pyrimidine ring can enhance binding affinity, thereby increasing biological activity. This highlights the importance of structural optimization in drug design.

Safety Information

Here is some safety information for this compound [2, 3]:

- Hazard Codes: H302, H312, H315, H319, H332, H335

- Precautionary statements: P260, P262, P270, P280, P305 + P351 + P338, P402 + P404

- Safety Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate can be contextualized by comparing it with analogous pyrimidine derivatives. Below is a detailed analysis:

Structural Analogues and Their Key Differences

Biological Activity

Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C11H9ClN4O2 |

| Molecular Weight | 263.68 g/mol |

| Melting Point | 104–105 °C |

| CAS Number | 34775-04-7 |

The compound features both pyridine and pyrimidine rings, with the chlorine atom enhancing its interaction with biological targets.

Target Interactions

This compound is believed to interact with various biological targets, including enzymes and receptors. Similar compounds have shown the ability to inhibit pathways related to inflammation and cancer, particularly by modulating the activity of proteins such as NF-kB and ATF4 .

Biochemical Pathways

Research indicates that related compounds can inhibit nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) in stimulated human microglia cells, suggesting potential neuroprotective effects. Additionally, these compounds may influence endoplasmic reticulum (ER) stress and apoptosis pathways, making them candidates for further investigation in neurodegenerative diseases.

Antimicrobial Properties

This compound has been studied for its antimicrobial potential. Similar compounds have demonstrated effectiveness against various bacterial strains through mechanisms that disrupt bacterial enzyme systems, leading to cell death or growth inhibition.

Anticancer Activity

The compound has shown promise as an anticancer agent. Studies indicate that derivatives can induce apoptosis and arrest the cell cycle in various cancer cell lines. This activity is often linked to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory processes associated with tumor development.

Case Studies and Research Findings

- Antiparasitic Activity : Modifications in similar pyrimidine derivatives have enhanced antiparasitic activity, indicating that this compound could also exhibit such properties.

- Kinase Inhibition : A study focusing on pyrimidine derivatives revealed that certain structural features significantly improve binding affinity towards specific kinases, suggesting that this compound could be a candidate for kinase inhibition studies.

- Inflammatory Response : Research on related compounds has demonstrated significant anti-inflammatory effects, with IC50 values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs).

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | 0.94 | Contains a methylthio group instead of pyridine |

| Ethyl 4-chloropyrimidine-5-carboxylate | 0.80 | Lacks the pyridine moiety |

| Ethyl 2-amino-4-chloropyrimidine-5-carboxylate | 0.74 | Contains an amino group |

These comparisons highlight how the structural composition of this compound positions it as a distinctive candidate for further research in medicinal chemistry.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate?

A common synthetic approach involves coupling reactions and chlorination. For example, in the synthesis of Avanafil intermediates, ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate reacts with 3-chloro-4-methoxybenzylamine in methylene dichloride under controlled conditions . Another method utilizes Biginelli multicomponent reactions to assemble pyrimidine cores, followed by functionalization at the 4-position with chlorine . Key steps include:

- Chlorination : Using POCl₃ or SOCl₂ to introduce the chloro group.

- Coupling : Nucleophilic aromatic substitution (e.g., with pyridinyl groups).

- Solvent Optimization : Polar aprotic solvents like DMF or dichloromethane enhance reactivity.

Q. How can spectroscopic techniques characterize this compound?

NMR Spectroscopy :

- ¹H NMR : Peaks at δ 8.5–9.0 ppm (pyridinyl protons) and δ 4.0–4.5 ppm (ethyl ester -CH₂).

- ¹³C NMR : Carbonyl (C=O) signals near 165–170 ppm and pyrimidine/pyridine carbons at 110–160 ppm.

Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) around m/z 279.7 (calculated for C₁₂H₁₀ClN₃O₂) confirm the molecular weight .

X-ray Crystallography : SHELXL software refines crystal structures, resolving bond angles and torsional strain in the pyrimidine ring .

Q. What are the solubility and storage recommendations for this compound?

Advanced Research Questions

Q. How to address discrepancies in reaction yields during synthesis?

Yields may vary due to competing side reactions (e.g., incomplete chlorination or ester hydrolysis). Strategies include:

Q. How is this compound utilized in kinase inhibitor design?

It serves as a key intermediate for pyrimidine-based kinase inhibitors. For example:

Q. How to resolve structural ambiguities using X-ray crystallography?

SHELXL software enables high-resolution refinement:

- Data Collection : Use synchrotron radiation for twinned or low-resolution crystals.

- Disorder Modeling : Apply restraints to pyridinyl/pyrimidine ring atoms to resolve rotational disorder .

- Validation : Check R-factors (<5% for high-quality datasets) and electron density maps for missing substituents.

Q. How to stabilize reactive intermediates during multi-step synthesis?

Example: Ethyl 4-hydroxy intermediates can oxidize under aerobic conditions. Mitigation strategies:

- Inert Atmosphere : Use Schlenk lines or gloveboxes for air-sensitive steps.

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive amines .

- Low-Temperature Quenching : Halt reactions at -78°C to prevent side reactions .

Data Contradiction Analysis

Q. Conflicting reports on ester hydrolysis rates under basic conditions—how to interpret?

Variability arises from solvent polarity and base strength. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.